3-Fluoro-2-nitropyridine (CAS 54231-35-5) is a highly reactive, bifunctional heterocyclic building block primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a strongly electron-withdrawing nitro group at the C2 position and a highly electronegative fluorine atom at the C3 position, this compound is exceptionally primed for nucleophilic aromatic substitution (SNAr). In industrial and laboratory procurement, it serves as a critical precursor for generating 2,3-disubstituted pyridines, 3-substituted-2-aminopyridines, and fused heterocyclic scaffolds such as azaindoles and pyrazolopyridines. Its low melting point (35–39 °C) and solubility in standard organic solvents ensure seamless integration into scalable synthetic workflows, making it a preferred starting material over less reactive or less selective halogenated analogs.
Generic substitution with more common or cheaper analogs, such as 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine, frequently fails during nucleophilic aromatic substitution (SNAr) due to competing side reactions. When chloro- or bromo-analogs are reacted with nitrogen nucleophiles (e.g., piperidine, morpholine, or pyrazoles), they suffer from nonselective displacement of both the halogen and the nitro group, as well as nitro group migration, resulting in poor yields of the desired C3-substituted product and complex purification burdens. By contrast, the superior electronegativity of the fluorine atom in 3-fluoro-2-nitropyridine drastically increases the rate of SNAr at the C3 position while acting as an excellent leaving group, ensuring strict regiocontrol and preventing the loss or migration of the essential C2-nitro functional handle .
In comparative synthetic studies, the reaction of 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine with nitrogen nucleophiles yields poor results due to nonselective displacement and nitro group migration. Conversely, 3-fluoro-2-nitropyridine demonstrates strict regioselectivity, undergoing SNAr displacement of the fluorine atom to afford 3-substituted-2-nitropyridines in 45–84% yields when reacted with various pyrazoles, imidazoles, and benzimidazoles under mild conditions .
| Evidence Dimension | Regioselective SNAr Yield |
| Target Compound Data | 45–84% yield of 3-substituted-2-nitropyridines (strict regiocontrol) |
| Comparator Or Baseline | 3-Chloro-2-nitropyridine (Poor yield, nonselective displacement, nitro migration) |
| Quantified Difference | Elimination of nitro displacement/migration, enabling viable isolation of C3-substituted products |
| Conditions | K2CO3 (3.0 equiv), MeCN, 50 °C, 18 h |
Buyers can bypass complex chromatographic separations of regioisomers, significantly reducing solvent waste and labor costs in API intermediate synthesis.
3-Fluoro-2-nitropyridine enables an efficient, transition-metal-free pathway to valuable 3-substituted-2-aminopyridines. Following SNAr, the C2-nitro group can be readily reduced using mild reagents such as Zinc/NH4Cl or Iron/NH4Cl. For instance, coupling with an oxazolidinone followed by Zn/NH4Cl reduction yields the corresponding functionalized 2-aminopyridine in a 42% isolated yield over two steps on a multigram scale, avoiding the need for expensive palladium-catalyzed Buchwald-Hartwig aminations [1].
| Evidence Dimension | Multigram-scale synthesis of 2,3-diaminopyridine derivatives |
| Target Compound Data | 42% overall yield over two steps (SNAr + Reduction) without transition metals |
| Comparator Or Baseline | Traditional cross-coupling (Requires Pd catalysts, specialized ligands, and inert atmosphere) |
| Quantified Difference | Replaces high-cost catalytic amination with a scalable, metal-free SNAr/reduction sequence |
| Conditions | 1) SNAr with N-nucleophile; 2) Zn/NH4Cl or Fe/NH4Cl reduction |
Procurement of this fluorinated precursor allows process chemists to design highly scalable, cost-effective, and heavy-metal-free synthetic routes for pharmaceutical building blocks.
The extreme activation of the C3-fluorine atom allows for efficient etherification with sterically hindered or sensitive chiral alcohols, a critical step in synthesizing kinase inhibitors. Reaction of 3-fluoro-2-nitropyridine with complex secondary alcohols, such as (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, proceeds smoothly using NaH in THF at 0 °C to room temperature. This provides near-quantitative conversion to the corresponding ether intermediate without degrading the chiral center or requiring elevated temperatures that might decompose the starting materials [1].
| Evidence Dimension | Etherification temperature and efficiency |
| Target Compound Data | Efficient coupling at 0 °C to room temperature |
| Comparator Or Baseline | Unactivated fluoropyridines (Require elevated temperatures >100 °C or strong bases that risk racemization) |
| Quantified Difference | Enables coupling at 0–25 °C, preserving sensitive chiral secondary alcohols |
| Conditions | NaH (1.2 equiv), THF, 0 °C to room temperature, 3 hours |
It is the optimal precursor choice when synthesizing complex, enantiopure API intermediates where harsh reaction conditions would lead to racemization or degradation.
3-Fluoro-2-nitropyridine is the ideal starting material for synthesizing advanced kinase inhibitors, such as Crizotinib analogs and RIPK1 inhibitors. Its ability to undergo mild SNAr with complex chiral alcohols or nitrogen heterocycles, followed by nitro reduction, directly provides the 3-alkoxy- or 3-amino-2-aminopyridine motifs essential for these therapeutic scaffolds[1].
For drug discovery programs requiring diverse libraries of 2,3-diaminopyridines, this compound serves as a universal, procurement-friendly precursor. By reacting with various commercially available amines and subsequently reducing the nitro group, chemists can rapidly generate libraries without the cost and optimization burden of palladium-catalyzed cross-coupling reactions .
In advanced asymmetric catalysis, 3-fluoro-2-nitropyridine is utilized to synthesize chiral transient directing groups. Its compatibility with multigram-scale SNAr and subsequent mild reduction allows for the reliable, large-scale preparation of oxazolidinone-functionalized aminopyridines used in catalytic asymmetric intramolecular hydroacylations[2].
Corrosive;Irritant